Tripotassium pentacyano(imino)cobalttriuide

Description

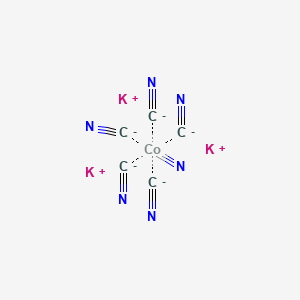

Tripotassium pentacyano(imino)cobalttriuide, with the formula K₃[Co(CN)₅(NH)], is a cobalt(III) coordination complex featuring a pentacyano framework ligated by an imino group (NH⁻). The imino ligand replaces traditional ligands like carbonyl (CO) or aquo (H₂O), altering the compound’s redox behavior, solubility, and reactivity. Its synthesis likely involves substituting the imino group into the cobalt coordination sphere under inert conditions, analogous to methods used for carbonyl derivatives .

Properties

Molecular Formula |

C5CoK3N6-2 |

|---|---|

Molecular Weight |

320.32 g/mol |

IUPAC Name |

tripotassium;azanylidynecobalt;pentacyanide |

InChI |

InChI=1S/5CN.Co.3K.N/c5*1-2;;;;;/q5*-1;;3*+1; |

InChI Key |

QLVGITZKBCHVSF-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[Co].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Potassium hexacyanocobaltate(III) can be synthesized through the reaction of cobalt(II) chloride and potassium cyanide in an aqueous solution. The reaction can be carried out in the presence of air or under an inert atmosphere of nitrogen. The general reaction is as follows :

[ \text{CoCl}_2 + 6 \text{KCN} \rightarrow \text{K}_3[\text{Co(CN)}_6] + 2 \text{KCl} ]

In industrial settings, the compound can be produced by reacting cobalt(II) chloride with potassium cyanide in a controlled environment to ensure the complete oxidation of cobalt(II) to cobalt(III).

Chemical Reactions Analysis

Potassium hexacyanocobaltate(III) undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where cobalt can change its oxidation state.

Substitution Reactions: It can undergo substitution reactions with other ligands, where the cyanide ligands are replaced by other ligands.

Acid Reactions: When reacted with acids, it can release hydrogen cyanide gas.

Common reagents and conditions used in these reactions include strong acids like sulfuric acid and nitric acid. Major products formed from these reactions include hydrogen cyanide, carbon monoxide, and various cobalt complexes .

Scientific Research Applications

Potassium hexacyanocobaltate(III) has several scientific research applications:

Gas Sensors:

Separation Processes: It is employed in the separation of cesium and cobalt from simulated medium active waste.

Electrochemistry: The compound is used in electrochemical studies due to its redox properties.

Mechanism of Action

The mechanism by which potassium hexacyanocobaltate(III) exerts its effects involves the coordination of the cobalt ion with cyanide ligands. This coordination creates a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved include the interaction of the cyanide ligands with other chemical species, leading to the formation of new compounds .

Comparison with Similar Compounds

Comparison with Similar Pentacyanocobalt(III) Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Pentacyanocobalt(III) Complexes

Structural and Electronic Differences

- Ligand Effects: The carbonyl ligand in K₂[Co(CN)₅(CO)] is a strong π-acceptor, stabilizing cobalt in a low-spin state and enhancing metal-to-ligand charge transfer. This contributes to its yellow color and redox stability . The imino ligand (NH⁻) in K₃[Co(CN)₅(NH)] is primarily a σ-donor with weaker π-interactions. This likely results in a less stabilized cobalt center, increasing susceptibility to oxidation. Aquo ligands ([Co(CN)₅(OH₂)]²⁻) are labile, leading to rapid ligand exchange in solution and preventing isolation in solid form .

- Synthetic Conditions: Carbonyl derivatives require strict anaerobic conditions and CO gas , whereas imino analogs may utilize ammonia or imino precursors under similar inert atmospheres.

Catalytic and Functional Properties

Biological Activity

Tripotassium pentacyano(imino)cobalttriuide, also known as K₃[Co(CN)₅(NH)] or simply as K₃Co(CN)₅, is a coordination compound that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : K₃[Co(CN)₅(NH)]

Molar Mass : 367.3 g/mol

Appearance : Typically exists as a dark blue or green crystalline solid.

The compound features cobalt coordinated with five cyanide ligands and one imino group. The unique structure allows it to engage in redox reactions, which are critical for its biological functions.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Studies indicate that it can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like glycolysis and the Krebs cycle.

- Metal Ion Interaction : The cobalt ion in the compound can interact with biological macromolecules, influencing protein function and cellular signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Cancer Treatment : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through its redox properties.

- Neuroprotection : Its antioxidant capabilities position it as a candidate for neuroprotective therapies against neurodegenerative diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, providing a basis for its use in treating chronic inflammatory conditions.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antioxidant Properties

In a study conducted on human fibroblast cells, this compound was administered at various concentrations. Results indicated a dose-dependent reduction in oxidative stress markers, suggesting its potential as a therapeutic agent for oxidative stress-related disorders.

Case Study 2: Cancer Cell Apoptosis

A series of experiments involving breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells compared to control groups.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures exposed to neurotoxic agents showed that this compound significantly reduced cell death and preserved mitochondrial function, indicating its potential role in neuroprotection.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.